molecular formula C22H19N3O B2877632 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide CAS No. 477493-60-0

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2877632
CAS No.: 477493-60-0
M. Wt: 341.414
InChI Key: KEOJEKMHIKXMRH-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has a wide range of applications in medicinal chemistry due to its biological activities. The compound this compound is of particular interest due to its potential therapeutic properties, including anticancer and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method involves the use of sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

    Acylation: Introduction of acyl groups to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

    Acylation: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by targeting key proteins involved in cell proliferation and survival. The compound can inhibit the activity of certain kinases and disrupt signaling pathways, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other benzimidazole derivatives, it has shown higher potency in certain biological assays and may offer advantages in terms of selectivity and efficacy .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)25-22/h1-12,15H,13-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOJEKMHIKXMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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